molecular formula C11H14O B13610971 1-(3-Ethylphenyl)propan-2-one CAS No. 91166-27-7

1-(3-Ethylphenyl)propan-2-one

Cat. No.: B13610971
CAS No.: 91166-27-7
M. Wt: 162.23 g/mol
InChI Key: CBIIINXOIWZROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 3-ethylphenyl group at the ketone’s α-position.

Properties

CAS No.

91166-27-7

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(3-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H14O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8H,3,7H2,1-2H3

InChI Key

CBIIINXOIWZROA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-Ethylbenzoic acid or 3-ethylbenzaldehyde.

    Reduction: 1-(3-Ethylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl group on the phenyl ring directs the incoming electrophile to the ortho and para positions. The compound’s reactivity is influenced by the electron-donating nature of the ethyl group, which activates the phenyl ring towards electrophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares 1-(3-Ethylphenyl)propan-2-one with analogs differing in substituent type, position, and functional groups:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features
This compound 3-Ethylphenyl C₁₁H₁₄O 162.23* High lipophilicity, steric bulk
1-(3-Methylphenyl)propan-2-one 3-Methylphenyl C₁₀H₁₂O 148.20 Moderate lipophilicity
1-(3-(Methylthio)phenyl)propan-2-one 3-Methylthiophenyl C₁₀H₁₂OS 180.27 Enhanced polarizability (S atom)
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one 3-Chlorophenyl, methylamino C₁₀H₁₁ClNO 211.65 Psychoactive potential, chiral center
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one 3-tert-Butyl, 4-hydroxyphenyl C₁₃H₁₈O₂* 206.28* Steric hindrance, hydrogen bonding

*Calculated based on structural data.

Key Observations :

  • Lipophilicity : Ethyl and tert-butyl groups increase hydrophobicity compared to methyl or hydrogen substituents, impacting membrane permeability and metabolic stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) reduce electron density at the aromatic ring, altering reactivity in electrophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.